1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE
Overview
Description
1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and a pyridine moiety
Preparation Methods
The synthesis of 1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the quinoline core.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as refluxing in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, exploring its efficacy and safety in preclinical and clinical studies.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its biological activity is investigated in various assays, including antimicrobial, anticancer, and anti-inflammatory studies.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or it may act as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Similar in structure but lacks the butyl and pyridine groups, leading to different chemical properties and biological activities.
2-Hydroxyquinoline: Another quinoline derivative with distinct reactivity and applications.
Quinoline N-oxides:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-12-23-16-10-5-4-9-15(16)18(24)17(20(23)26)19(25)22-13-14-8-6-7-11-21-14/h4-11,24H,2-3,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKSVFIYWOPOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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